molecular formula C78H124O35 B14089540 Gleditsioside A

Gleditsioside A

Cat. No.: B14089540
M. Wt: 1621.8 g/mol
InChI Key: PSWTYKAGISJRNR-NRYZOSSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gleditsioside A is a triterpenoid saponin compound isolated from the fruits of Gleditsia sinensis, a plant widely used in traditional Chinese medicine. This compound is known for its various pharmacological activities, including anti-inflammatory, anticancer, and anti-infective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Gleditsioside A involves the extraction of saponins from the fruits of Gleditsia sinensis. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Gleditsioside A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties .

Scientific Research Applications

Gleditsioside A has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of triterpenoid saponins and their chemical properties.

    Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive molecule.

    Medicine: this compound is investigated for its therapeutic potential in treating inflammatory diseases, cancer, and infections.

    Industry: The compound is used in the development of natural products and pharmaceuticals

Mechanism of Action

Gleditsioside A exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gleditsioside A is unique due to its specific molecular structure, which contributes to its distinct pharmacological profile. Its high potency and broad spectrum of activities make it a valuable compound in scientific research and pharmaceutical development .

Properties

Molecular Formula

C78H124O35

Molecular Weight

1621.8 g/mol

IUPAC Name

[(2S,4S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxymethyl]oxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C78H124O35/c1-12-74(8,98)19-13-14-33(2)63(96)99-31-41-50(87)52(89)62(112-67-57(94)53(90)59(34(3)105-67)109-66-58(95)60(40(82)30-102-66)110-64-54(91)46(83)37(79)27-100-64)70(107-41)113-71(97)78-24-22-72(4,5)26-36(78)35-15-16-44-75(9)20-18-45(73(6,7)43(75)17-21-77(44,11)76(35,10)23-25-78)108-68-56(93)51(88)49(86)42(106-68)32-104-69-61(48(85)39(81)29-103-69)111-65-55(92)47(84)38(80)28-101-65/h12,14-15,34,36-62,64-70,79-95,98H,1,13,16-32H2,2-11H3/b33-14+/t34-,36-,37+,38+,39-,40+,41+,42+,43?,44?,45-,46-,47-,48-,49+,50?,51-,52-,53-,54+,55+,56+,57+,58+,59-,60-,61+,62?,64-,65-,66-,67-,68-,69-,70-,74+,75-,76+,77+,78-/m0/s1

InChI Key

PSWTYKAGISJRNR-NRYZOSSGSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2[C@H](C([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(CCC7[C@@]6(CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)COC(=O)/C(=C/CC[C@@](C)(C=C)O)/C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)COC(=O)C(=CCCC(C)(C=C)O)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O

Origin of Product

United States

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